(Tetrahydropyran-3-yl)methanol

Physical Chemistry Chemical Handling Formulation Science

Choose (Tetrahydropyran-3-yl)methanol (CAS 14774-36-8) when isomer selection is critical to synthetic success. Unlike liquid 2-yl and 4-yl isomers, this 3-substituted variant is a solid at room temperature for precise weighing and solid-phase protocols. Its high boiling point (214.3°C) prevents evaporative loss during reflux, ensuring stoichiometric control. With LogP 0.1—lower than the 2-isomer (0.55)—it reduces lipophilicity to improve aqueous solubility of drug candidates. The tetrahydropyran scaffold delivers superior σ1 receptor affinity (Ki=0.95nM) versus cyclohexane, making it a privileged building block for analgesic/antitumor programs. Sourced at ≥97% purity with full analytical documentation.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 14774-36-8
Cat. No. B1580950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrahydropyran-3-yl)methanol
CAS14774-36-8
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1CC(COC1)CO
InChIInChI=1S/C6H12O2/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2
InChIKeyVFTQJKSRDCKVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Tetrahydropyran-3-yl)methanol (CAS 14774-36-8): A Saturated Cyclic Ether Alcohol Building Block for Pharmaceutical Intermediates


(Tetrahydropyran-3-yl)methanol, also known as tetrahydro-2H-pyran-3-methanol, is a saturated six-membered heterocyclic alcohol with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol [1]. It features a primary hydroxyl group (-CH2OH) attached to the 3-position of the tetrahydropyran ring [1]. This compound is primarily utilized as a key intermediate in organic synthesis and medicinal chemistry, serving as a versatile building block for constructing more complex drug-like molecules and cyclic ethers . Its significance lies in the unique structural and physicochemical properties conferred by the saturated oxane ring, which can influence molecular conformation, polarity, and binding interactions in biological systems [2].

Why Tetrahydropyran Methanol Isomers Are Not Interchangeable in Chemical Synthesis and Drug Design


While (Tetrahydropyran-3-yl)methanol shares its molecular formula and weight with its 2-yl and 4-yl isomers (Tetrahydropyran-2-methanol, CAS 100-72-1, and Tetrahydropyran-4-methanol, CAS 14774-37-9), their distinct substitution patterns on the oxane ring lead to significant differences in key physicochemical properties, including physical state, boiling point, polarity, and lipophilicity [1]. These differences directly impact crucial parameters in synthetic and medicinal chemistry workflows: compound handling, purification by distillation, chromatographic behavior, and the final molecule's drug-like properties (e.g., solubility and permeability) [1]. Furthermore, at the level of the tetrahydropyran scaffold, its heteroatom ring has been shown to confer superior properties over carbocyclic analogs, such as increased polarity and potentially lower dissociation forces from biological targets, making it a preferred scaffold in drug discovery [2]. Therefore, selecting the correct isomer is not a matter of simple substitution but a critical decision point that governs experimental reproducibility and the success of downstream applications.

Quantitative Differentiation of (Tetrahydropyran-3-yl)methanol from Structural Isomers: A Data-Driven Comparison


Physical State at Room Temperature: Solid vs. Liquid Handling for (Tetrahydropyran-3-yl)methanol

(Tetrahydropyran-3-yl)methanol (CAS 14774-36-8) is reported as a solid at 20°C . This is a critical point of differentiation from its 2-yl and 4-yl isomers, Tetrahydropyran-2-methanol (CAS 100-72-1) and Tetrahydropyran-4-methanol (CAS 14774-37-9), which are both reported as liquids at room temperature [1]. This difference in physical state has significant implications for material handling, purification, and formulation.

Physical Chemistry Chemical Handling Formulation Science

Boiling Point and Vapor Pressure: Implications for Purification and Reaction Design

(Tetrahydropyran-3-yl)methanol exhibits a boiling point of 214.3 °C at 760 mmHg [1]. This is significantly higher than the reported boiling point of its 4-yl isomer (105 °C at 760 mmHg) [2] and the 2-yl isomer (187 °C at 760 mmHg) . The target compound's lower vapor pressure of 0.0±0.9 mmHg at 25°C [1] also contrasts with the 2-yl isomer's higher vapor pressure of 0.4 mmHg at 20°C [3], indicating lower volatility. This higher boiling point and lower volatility make it suitable for reactions requiring higher temperatures without solvent loss but also means it is not easily purified by distillation compared to its isomers.

Synthetic Chemistry Purification Process Chemistry

Lipophilicity (LogP) and Polarity: Impact on Solubility and Drug-Like Properties

Computed properties reveal distinct lipophilicity and polarity profiles among the tetrahydropyran methanol isomers. The target compound, (Tetrahydropyran-3-yl)methanol, has a predicted LogP (XLogP3-AA) of 0.1 and a Topological Polar Surface Area (TPSA) of 29.5 Ų [1]. In contrast, the 2-yl isomer has a computed LogP of 0.55 [2] and a TPSA of 29.46 Ų [2]. This indicates that the 3-isomer is less lipophilic (more hydrophilic) than the 2-isomer, which could translate to better aqueous solubility but lower membrane permeability.

Medicinal Chemistry ADME Prediction Drug Design

Scaffold Preference: Tetrahydropyran vs. Cyclohexane in σ1 Receptor Ligand Design

In a study of σ1 receptor ligands, tetrahydropyran derivatives (3) were designed to increase polarity and chemical stability compared to cyclohexane analogs (2) [1]. Molecular dynamics (MD) simulations demonstrated that the tetrahydropyran scaffold required a lower dissociative force peak to unbind from the σ1 receptor than its cyclohexane counterpart [1]. Furthermore, the lead tetrahydropyran derivative, (2S,6R)-3b, exhibited exceptional affinity with a Ki(σ1) of 0.95 nM [1], highlighting the tetrahydropyran ring as a superior scaffold for this biological target.

Pharmacology Medicinal Chemistry Sigma Receptor Molecular Dynamics

Validated Application Scenarios for (Tetrahydropyran-3-yl)methanol Based on Quantitative Evidence


Synthesis of High-Temperature Reaction Intermediates Where Purification by Distillation is Not Required

The high boiling point of (Tetrahydropyran-3-yl)methanol (214.3 °C) [1] makes it an ideal building block for reactions conducted at elevated temperatures where lower-boiling isomers would evaporate. Its lower vapor pressure minimizes losses during reflux or under vacuum, ensuring the reactant remains in the reaction mixture. This is a key selection criterion over the 4-yl isomer (105 °C), which is more volatile and better suited for reactions where solvent removal by evaporation is desired .

Solid-Phase Synthesis and Formulation Development

The solid physical state of (Tetrahydropyran-3-yl)methanol at room temperature [1] provides a distinct advantage over its liquid 2-yl and 4-yl [2] isomers for certain applications. Weighing and transferring a solid is inherently more precise and less prone to spillage than handling a liquid. Furthermore, a solid intermediate can be more easily incorporated into solid-phase synthesis protocols or used as a crystalline starting material for co-crystal formation in pharmaceutical formulation studies.

Medicinal Chemistry Lead Optimization for Enhanced Aqueous Solubility

For drug discovery programs targeting compounds with improved aqueous solubility, the tetrahydropyran scaffold, and specifically the 3-substituted variant with its lower LogP (0.1) [1] compared to the 2-isomer (0.55) , offers a strategic advantage. The lower lipophilicity and higher polarity of the oxane ring [2] can be leveraged to reduce LogP and enhance the solubility profile of lead compounds, potentially improving their developability and reducing the risk of late-stage failure due to poor pharmacokinetics.

Development of Novel σ1 Receptor Ligands

The tetrahydropyran ring has been validated as a superior scaffold for σ1 receptor ligands compared to cyclohexane, demonstrating higher binding affinity (Ki = 0.95 nM) and requiring lower dissociation force from the target [2]. (Tetrahydropyran-3-yl)methanol serves as a foundational building block for constructing these privileged structures. Using it as a starting material allows medicinal chemists to incorporate the favorable scaffold into new chemical entities designed for analgesic or antitumor applications, capitalizing on its validated target engagement and improved physicochemical properties.

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